Ranolazine-d5

Übersicht

Beschreibung

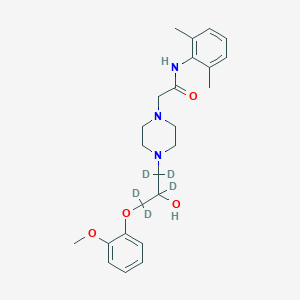

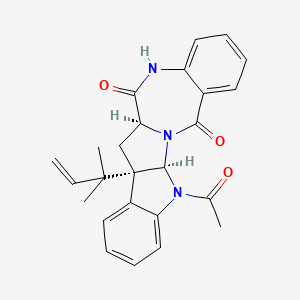

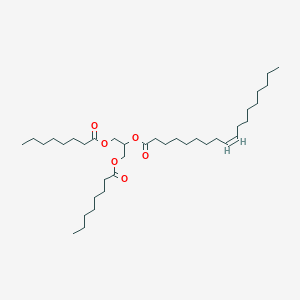

Ranolazine-d5 is a deuterium-labeled derivative of Ranolazine, an anti-anginal medication used primarily for the treatment of chronic angina pectoris. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in pharmacokinetic studies to trace the drug’s metabolism and distribution without altering its therapeutic properties .

Wirkmechanismus

Target of Action

Ranolazine-d5, also known as N-(2,6-Dimethylphenyl)-2-[4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide, primarily targets the late inward sodium current (INa) in heart muscle cells . This current is associated with a variety of voltage-gated sodium channels .

Mode of Action

This compound acts by inhibiting the late phase of the inward sodium current (INa) in ischemic cardiac myocytes during cardiac repolarization . This inhibition reduces intracellular sodium concentrations, which in turn reduces calcium influx via the sodium-calcium (Na±Ca2+) exchange . This action leads to a decrease in intracellular calcium levels .

Biochemical Pathways

The inhibition of the late INa by this compound is expected to decrease sodium entry into ischemic myocardial cells . As a consequence, it is proposed to reduce calcium uptake indirectly via the sodium/calcium exchanger . This action helps to preserve ionic homeostasis and reverse ischemia-induced contractile dysfunction .

Pharmacokinetics

This compound is extensively metabolized by cytochrome P450 (CYP) 3A enzymes and, to a lesser extent, by CYP2D6, with approximately 5% excreted renally unchanged . The elimination half-life of ranolazine is 1.4–1.9 hours . The absolute bioavailability ranges from 35% to 50% . Ranolazine pharmacokinetics are unaffected by sex, congestive heart failure, and diabetes mellitus . The area under the curve (auc) increases up to 2-fold with advancing degree of renal impairment .

Result of Action

The inhibition of the late inward sodium current (INa) by this compound leads to reductions in intracellular calcium levels . This in turn leads to reduced tension in the heart wall, leading to reduced oxygen requirements for the muscle . This action helps to alleviate symptoms of chronic angina .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the drug’s effect on the QT interval is increased in the setting of liver dysfunction . Therefore, it is contraindicated in persons with mild to severe liver disease . Furthermore, the drug’s pharmacokinetics can be affected by the degree of renal impairment, with the AUC increasing up to 2-fold with advancing degree of renal impairment .

Biochemische Analyse

Biochemical Properties

Ranolazine-d5 plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted . The compound’s enantiomers have been studied in rat plasma and tissues, revealing that R-(+)-ranolazine has a stronger absorption capability in rat plasma and a slower metabolism rate in major organs of rats compared to S-(-)-ranolazine .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The compound’s effects are particularly notable in the liver, kidneys, heart, lungs, and spleen .

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s enantiomers display different pharmacokinetic properties, which may influence its overall mechanism of action .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For instance, the Cmax and AUC 0−t values of R-(+)-ranolazine were found to be 2.05 and 2.72 times higher than those of S-(-)-ranolazine, respectively .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . For example, R-(+)-ranolazine displayed a stronger absorption capability in rat plasma and a slower metabolism rate in major organs of rats compared to S-(-)-ranolazine .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors . This includes any effects on metabolic flux or metabolite levels . The compound’s enantiomers display different pharmacokinetic properties, which may influence its overall metabolic profile .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation . For instance, the highest content of R-(+)-ranolazine was found in the liver, followed by the kidneys, heart, lungs, and spleen .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles . The compound’s enantiomers display different pharmacokinetic properties, which may influence its overall subcellular localization .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Ranolazin-d5 beinhaltet die Einarbeitung von Deuterium in das Ranolazinmolekül. Dies kann durch verschiedene Methoden erreicht werden, darunter katalytische Wasserstoff-Deuterium-Austauschreaktionen. Der Prozess beinhaltet typischerweise die Verwendung von Deuteriumgas (D2) in Gegenwart eines Katalysators wie Palladium auf Kohlenstoff (Pd/C) unter kontrollierten Bedingungen .

Industrielle Produktionsmethoden: Die industrielle Produktion von Ranolazin-d5 folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Hochdruckreaktoren und die präzise Steuerung der Reaktionsparameter, um die effiziente Einarbeitung von Deuterium zu gewährleisten. Das Endprodukt wird dann mittels chromatographischer Techniken gereinigt, um die gewünschte Reinheit und isotopen Anreicherung zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ranolazin-d5 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Ranolazin-d5 kann unter sauren oder basischen Bedingungen mit Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2) oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) durchgeführt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Natriumhydroxid in wässriger Lösung.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation zu Carbonsäuren führen, während die Reduktion Alkohole oder Amine produzieren kann .

Wissenschaftliche Forschungsanwendungen

Ranolazin-d5 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Pharmakokinetische Studien: Wird verwendet, um den Metabolismus und die Verteilung von Ranolazin im Körper zu verfolgen.

Arzneimittelentwicklung: Hilft beim Verständnis der Stoffwechselwege und potenziellen Arzneimittelwechselwirkungen.

Biologische Forschung: Untersucht die Auswirkungen der Deuteriumsubstitution auf biologische Systeme.

Medizinische Forschung: Studiert die Wirksamkeit und Sicherheit von Ranolazin bei der Behandlung verschiedener Herz-Kreislauf-Erkrankungen

5. Wirkmechanismus

Ranolazin-d5 übt seine Wirkung aus, indem es die späte Phase des einwärts gerichteten Natriumstroms (INa) in Herzmuskelzellen hemmt. Diese Hemmung reduziert den intrazellulären Natriumspiegel, was wiederum die Calciumüberlastung durch den Natrium-Calcium-Austauscher verringert. Das Ergebnis ist eine verbesserte Myokardrelaxation und eine reduzierte diastolische Linksventrikel-Steifigkeit. Dieser Mechanismus trägt dazu bei, Angina-Symptome zu lindern, ohne Herzfrequenz oder Blutdruck signifikant zu beeinflussen .

Ähnliche Verbindungen:

Trimetazidin: Ein weiteres Antianginikum, das durch Verbesserung der Myokardglukoseutilisation wirkt.

Ivabradin: Reduziert die Herzfrequenz durch Hemmung des If-Stroms im Sinusknoten.

Nicorandil: Kombiniert nitratähnliche und kaliumkanalöffnende Eigenschaften, um antianginale Wirkungen zu erzielen

Einzigartigkeit von Ranolazin-d5: Die Einzigartigkeit von Ranolazin-d5 liegt in seiner Deuteriummarkierung, die detaillierte pharmakokinetische Studien ermöglicht, ohne die therapeutischen Eigenschaften des Arzneimittels zu verändern. Darüber hinaus unterscheidet sich sein Wirkmechanismus, der sich auf den späten Natriumstrom konzentriert, von anderen Antianginika, die hauptsächlich Herzfrequenz oder Blutdruck beeinflussen .

Vergleich Mit ähnlichen Verbindungen

Trimetazidine: Another anti-anginal agent that works by improving myocardial glucose utilization.

Ivabradine: Reduces heart rate by inhibiting the If current in the sinoatrial node.

Nicorandil: Combines nitrate-like and potassium channel-opening properties to provide anti-anginal effects

Uniqueness of Ranolazine-d5: this compound’s uniqueness lies in its deuterium labeling, which allows for detailed pharmacokinetic studies without altering the drug’s therapeutic properties. Additionally, its mechanism of action, which targets the late sodium current, distinguishes it from other anti-anginal agents that primarily affect heart rate or blood pressure .

Eigenschaften

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)/i15D2,17D2,20D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLMZUWKNUAPSZ-RIXVBNTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC=C1OC)O)N2CCN(CC2)CC(=O)NC3=C(C=CC=C3C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-3-carboxy-N,N,N-trimethyl-2-[(1-oxoheptyl)oxy]-1-propanaminium, monochloride](/img/structure/B3026200.png)

![4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026207.png)

![4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester](/img/structure/B3026211.png)

![(all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026213.png)

![2,3-bis[[(Z)-icos-11-enoyl]oxy]propyl (Z)-icos-11-enoate](/img/structure/B3026214.png)

![(5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 1,1'-[1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl] ester](/img/structure/B3026221.png)